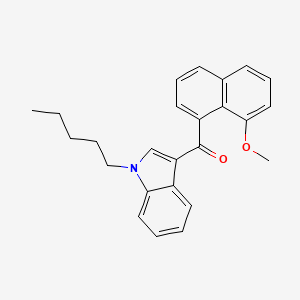

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Beschreibung

(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid (SC) structurally related to JWH-018, a prototypical naphthoylindole SC. The compound features a methoxy (-OCH₃) substitution at the 8-position of the naphthalene ring, distinguishing it from JWH-018, which lacks this substituent (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) .

Eigenschaften

IUPAC Name |

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQSHGRPSVJODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017319 | |

| Record name | JWH-081 8-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349837-48-4 | |

| Record name | JWH-081 8-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von JWH 081 8-Methoxynaphthylisomer beinhaltet die Reaktion von 1-Pentyl-1H-indol-3-carbonsäure mit 8-Methoxy-1-naphthylamin unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid (DMF) und ein Kupplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von JWH 081 8-Methoxynaphthylisomer folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH 081 8-Methoxynaphthylisomer unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether oder Tetrahydrofuran (THF).

Substitution: Natriumhydrid (NaH) in Dimethylsulfoxid (DMSO) oder Kalium-tert-butoxid (KOtBu) in tert-Butanol.

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

JWH 081 8-Methoxynaphthylisomer übt seine Wirkung aus, indem es mit hoher Affinität an den zentralen Cannabinoid-Rezeptor 1 (CB1) bindet. Diese Interaktion führt zur Aktivierung des Rezeptors und anschließender Modulation verschiedener Signalwege, einschließlich der Hemmung der Adenylatcyclase und der Aktivierung von mitogenaktivierten Proteinkinasen (MAPKs). Die Verbindung hat auch eine zehnfach reduzierte Affinität zum peripheren Cannabinoid-Rezeptor 2 (CB2), was zu seinem einzigartigen pharmakologischen Profil beitragen kann.

Wirkmechanismus

JWH 081 8-methoxynaphthyl isomer exerts its effects by binding to the central cannabinoid receptor 1 (CB1) with high affinity . This interaction leads to the activation of the receptor and subsequent modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) . The compound also has a ten-fold reduced affinity for the peripheral cannabinoid receptor 2 (CB2), which may contribute to its distinct pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Structural Variations

The table below highlights key structural differences among related compounds:

| Compound Name | Naphthalene Substituent | Indole Substituent | Key Modifications |

|---|---|---|---|

| JWH-018 | None | 1-Pentyl | Parent structure |

| (8-MeO-Naph)-1-Pentylindole | 8-Methoxy | 1-Pentyl | Methoxy at naphthalene 8-position |

| JWH-122 | 4-Methyl | 1-Pentyl | Methyl at naphthalene 4-position |

| AM-2201 | None | 5-Fluoropentyl | Fluorine at pentyl chain terminus |

| UR-144 | Tetramethylcyclopropyl | 1-Pentyl | Naphthalene replaced with cyclopropane |

Structural Implications :

- Naphthalene Modifications: The 8-methoxy group in the target compound introduces steric and electronic effects that may alter cannabinoid receptor (CB1/CB2) binding compared to JWH-017. JWH-122’s 4-methyl substitution increases lipophilicity, which correlates with higher CB1 affinity and potency in animal models .

- Indole Chain Modifications :

Pharmacological Profiles

Receptor Affinity and Potency

- JWH-018 : Full agonist at CB1 (Ki = 9.0 nM) and CB2 (Ki = 2.9 nM) receptors, with Δ9-THC-like discriminative effects in primates .

- JWH-122 : Higher CB1 affinity (Ki = 0.69 nM) due to 4-methyl group enhancing hydrophobic interactions .

- AM-2201 : Retains high CB1 affinity (Ki = 1.0 nM) but exhibits prolonged action due to fluorinated chain .

- (8-MeO-Naph)-1-Pentylindole : Predicted to have moderate CB1 affinity (Ki ~10–20 nM) based on methoxy’s steric hindrance, though electronic effects may partially offset this .

Metabolic Stability

Toxicological Considerations

- JWH-018 : Associated with seizures, tachycardia, and nephrotoxicity in humans .

- UR-144 : Lower acute toxicity in rodents compared to naphthoylindoles, likely due to reduced receptor efficacy .

- (8-MeO-Naph)-1-Pentylindole: Potential for neurotoxicity and cardiotoxicity is inferred from structural analogs, though specific data are lacking .

Biologische Aktivität

(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is part of a class of compounds that interact with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids, which have garnered attention due to their potential therapeutic applications and risks associated with misuse. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : (8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

- Molecular Formula : C25H25NO2

- Molecular Weight : 371.47 g/mol

- CAS Number : 210179-46-7

(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone acts primarily as an agonist at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response.

Binding Affinity

Research indicates that this compound exhibits a high binding affinity for CB1 receptors compared to CB2 receptors. The interaction with CB1 is associated with psychoactive effects, while binding to CB2 may mediate anti-inflammatory responses.

1. Psychoactive Properties

Synthetic cannabinoids like (8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone are known for their psychoactive effects, which can include euphoria, altered perception, and anxiety. These effects are similar to those observed with THC (tetrahydrocannabinol), the primary psychoactive component of cannabis.

2. Anti-inflammatory Effects

Studies have shown that this compound may exert anti-inflammatory effects through its action on CB2 receptors. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

3. Neurotoxicity

At high doses, synthetic cannabinoids can lead to neurotoxic effects. Research indicates that such compounds may induce oxidative stress and apoptosis in neuronal cells, raising concerns about their safety profile.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Effects on Neurotransmission | Demonstrated that the compound enhances dopamine release in the striatum, indicating potential implications for mood disorders. |

| Study 2 : Inflammatory Response | Found that (8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone significantly reduced pro-inflammatory cytokines in vitro. |

| Study 3 : Neurotoxicity Assessment | Reported increased levels of reactive oxygen species (ROS) in neuronal cultures treated with high concentrations of the compound. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the naphthalene ring or side chains can significantly alter receptor binding affinity and selectivity. Research into SAR has indicated that specific substitutions can enhance anti-tumor activity while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.